molecular formula C3H6ClN3O2 B3417363 5-(Aminomethyl)-1,3,4-oxadiazol-2(3H)-one hcl CAS No. 1046079-40-6

5-(Aminomethyl)-1,3,4-oxadiazol-2(3H)-one hcl

Cat. No. B3417363
CAS RN: 1046079-40-6
M. Wt: 151.55 g/mol
InChI Key: YXRVNWLUNSADLS-UHFFFAOYSA-N
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Description

The compound “5-(Aminomethyl)-1,3,4-oxadiazol-2(3H)-one hcl” is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . The aminomethyl group attached to the oxadiazole ring suggests that it has an amino group (-NH2) attached to a methylene group (-CH2-) .


Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, can undergo a variety of chemical reactions. They can react with acids to form salts, with carbonyl compounds to form imines, and with nitrous acid to form diazonium salts . The specific reactions that “5-(Aminomethyl)-1,3,4-oxadiazol-2(3H)-one hcl” might undergo would depend on the reaction conditions and other reactants present.

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action for this compound. If it’s a pharmaceutical compound, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, some compounds may be irritants or toxic, while others may be safe to handle . Without specific safety data for “5-(Aminomethyl)-1,3,4-oxadiazol-2(3H)-one hcl”, it’s difficult to provide a detailed safety and hazard analysis.

properties

IUPAC Name

5-(aminomethyl)-3H-1,3,4-oxadiazol-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2.ClH/c4-1-2-5-6-3(7)8-2;/h1,4H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRVNWLUNSADLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNC(=O)O1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-1,3,4-oxadiazol-2(3H)-one hcl

CAS RN

1046079-40-6
Record name 1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1046079-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Aminomethyl)-1,3,4-oxadiazol-2(3H)-one hcl
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5-(Aminomethyl)-1,3,4-oxadiazol-2(3H)-one hcl
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5-(Aminomethyl)-1,3,4-oxadiazol-2(3H)-one hcl
Reactant of Route 5
5-(Aminomethyl)-1,3,4-oxadiazol-2(3H)-one hcl
Reactant of Route 6
5-(Aminomethyl)-1,3,4-oxadiazol-2(3H)-one hcl

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